molecular formula C16H17ClN2O2 B6071589 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide

2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide

Cat. No. B6071589
M. Wt: 304.77 g/mol
InChI Key: XABLDLMGCAGPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as CGP 12177, is a selective beta-adrenoceptor antagonist that has been widely used in scientific research. This compound has been shown to have a variety of effects on the biochemical and physiological functions of the body, making it a valuable tool for investigating the mechanisms of action of beta-adrenoceptor antagonists.

Mechanism of Action

2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 acts as a selective beta-adrenoceptor antagonist, meaning that it blocks the action of beta-adrenoceptors in the body. Beta-adrenoceptors are a type of G protein-coupled receptor that are activated by the neurotransmitters epinephrine and norepinephrine. These receptors are found throughout the body and play a role in a variety of physiological processes, including the regulation of heart rate, blood pressure, and metabolism.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 has been shown to have a variety of biochemical and physiological effects, including the inhibition of beta-adrenoceptor signaling, the reduction of heart rate and blood pressure, and the modulation of glucose metabolism. This compound has also been shown to have effects on the immune system, with studies suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 in lab experiments include its selectivity for beta-adrenoceptor antagonism, its well-established pharmacological profile, and the availability of a variety of research tools and assays for studying its effects. However, there are also limitations to using this compound, including its potential for off-target effects, its limited solubility in aqueous solutions, and the need for careful dosing and monitoring in animal studies.

Future Directions

There are many potential future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177, including studies on its effects in different physiological contexts, investigations into its potential as a therapeutic agent for various diseases, and the development of new compounds targeting the beta-adrenoceptor system. Additionally, there is a need for further research into the mechanisms of action of beta-adrenoceptor antagonists and their effects on various physiological processes.

Synthesis Methods

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 involves the reaction of 2-chloro-5-methylphenol with 3-pyridinemethanol in the presence of a base to form the intermediate 2-(2-chloro-5-methylphenoxy)ethylpyridine. This intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of a base to form the final product, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 has been used in a variety of scientific research applications, including studies on the mechanisms of action of beta-adrenoceptor antagonists, the effects of beta-adrenoceptor blockade on cardiovascular function, and the role of beta-adrenoceptor signaling in various physiological processes. This compound has also been used in studies on the pharmacology of beta-adrenoceptor antagonists and the development of new drugs targeting the beta-adrenoceptor system.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-5-6-14(17)15(8-11)21-12(2)16(20)19-10-13-4-3-7-18-9-13/h3-9,12H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABLDLMGCAGPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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